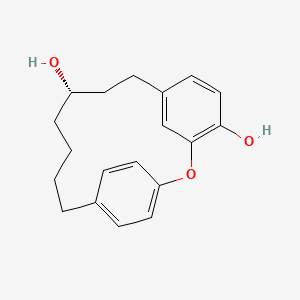

acerogenin B

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C19H22O3 |

|---|---|

Molekulargewicht |

298.4 g/mol |

IUPAC-Name |

(10S)-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),15,18-hexaene-4,10-diol |

InChI |

InChI=1S/C19H22O3/c20-16-4-2-1-3-14-6-10-17(11-7-14)22-19-13-15(5-9-16)8-12-18(19)21/h6-8,10-13,16,20-21H,1-5,9H2/t16-/m0/s1 |

InChI-Schlüssel |

BDTAPCJUUZRFKY-INIZCTEOSA-N |

Isomerische SMILES |

C1CCC2=CC=C(C=C2)OC3=C(C=CC(=C3)CC[C@H](C1)O)O |

Kanonische SMILES |

C1CCC2=CC=C(C=C2)OC3=C(C=CC(=C3)CCC(C1)O)O |

Herkunft des Produkts |

United States |

Chemical Structure and Properties

Acerogenin B is classified as a cyclic diarylheptanoid, featuring a diphenyl ether linkage within its structure. This structural motif contributes to its unique three-dimensional conformation and biological interactions.

Physicochemical Properties of Acerogenin B

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₂O₃ | researchgate.netjst.go.jpvulcanchem.comnih.govchemsrc.com |

| Molecular Weight | 298.4 g/mol | vulcanchem.comnih.govchemsrc.com |

| Melting Point | 179 °C | researchgate.netjst.go.jp |

| Optical Activity | [α]²³<0xE1><0xB5><0x83> ±0° (racemic) | researchgate.netjst.go.jp |

| Structure Type | Diarylheptanoid, Diphenyl ether type | researchgate.netjst.go.jpnih.govmdpi.com |

| Structure Type | Cyclic diarylheptanoid | vulcanchem.comchemsrc.comnih.govmdpi.comscirp.orgresearchgate.net |

The optical inactivity of acerogenin B ([α]²³<0xE1><0xB5><0x83> ±0°) indicates that it exists as a racemic compound researchgate.netjst.go.jp.

Isolation and Sources

Acerogenin B was first isolated from an acid hydrolysate of the glycoside mixture extracted from the bark of Acer nikoense MAXIM. researchgate.netjst.go.jp. This plant, commonly known as Nikko maple, is indigenous to Japan and has been utilized in traditional medicine spandidos-publications.commdpi.com.

Beyond Acer nikoense, related diarylheptanoids have been identified in other plant species, including:

Acer griseum and Acer triflorum nih.gov

Betula platyphylla (Shirakannba) vulcanchem.comgoogle.com

Betula davurica vulcanchem.com

Betula ermanii (Dakekannba) google.com

Betula maximowicziana (Udaikannba) google.com

Parthenocissus tricuspidata vulcanchem.com

Alnus japonica vulcanchem.com

The isolation of acerogenin B and its related compounds from various Acer and Betula species highlights their widespread presence within these plant families vulcanchem.comnih.govgoogle.com.

Biological Activities

Research into acerogenin B and its structural analogs has revealed several significant biological activities:

Glucose Transporter Inhibition : Acerogenin B has been identified as an inhibitor of both sodium–glucose cotransporter 1 (SGLT1) and SGLT2 uri.edunih.gov. SGLT transporters play a crucial role in glucose reabsorption in the kidneys and intestines.

Bone Formation Promotion : Studies suggest that acerogenin B, along with other related compounds like acerogenin A and acerosides, may promote bone formation by stimulating osteoblast differentiation google.com.

Melanogenesis Inhibition : Diarylheptanoids, including those structurally related to acerogenin B, have demonstrated inhibitory effects on melanogenesis in B16 melanoma cells scribd.com.

Nitric Oxide (NO) Production Inhibition : Acerogenin B and related compounds have been shown to inhibit nitric oxide production in lipopolysaccharide-activated macrophages mdpi.com.

Hepatic Injury Protection : Certain diarylheptanoids, such as acerogenin A, have exhibited protective effects against hepatic injury mdpi.com.

Anti-inflammatory Effects : Compounds within the acerogenin family have been evaluated for their anti-inflammatory properties uri.edu.

Cytotoxic Activities : Derivatives of cyclic diarylheptanoids have been assessed for cytotoxic activities against human cancer cell lines scribd.com.

Chemical Synthesis and Derivatization Studies

Spectroscopic Characterization

The structure elucidation of acerogenin B relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H NMR and ¹³C NMR are crucial for determining its complex molecular structure connectjournals.comnih.govmdpi.com. The characteristic splitting patterns observed in the ¹H NMR spectra, especially concerning the protons on the para-substituted phenyl rings, provide key information about the molecule's conformation and the nature of the diaryl ether linkage mdpi.complantaedb.com.

Chromatographic Techniques

Chromatographic methods are essential for the isolation and purification of acerogenin B from complex plant extracts. Techniques such as High-Performance Liquid Chromatography (HPLC), often coupled with UV detection or Mass Spectrometry (LC-MS), are employed to separate acerogenin B from other co-occurring compounds and to analyze its purity researchgate.netchemotion.netsdsu.edu. Preparative HPLC has been used for isolating pure samples for structural determination researchgate.net.

In Vitro Pharmacological Investigations and Molecular Mechanisms

Sodium-Glucose Cotransporter (SGLT) Inhibition Research

SGLTs are transmembrane proteins responsible for glucose transport. SGLT1 is primarily found in the small intestine and renal tubules, while SGLT2 is predominantly located in the S1 segment of the proximal renal tubules, reabsorbing the majority of filtered glucose. Inhibiting SGLT2 is a therapeutic strategy for type 2 diabetes mellitus (T2DM) by reducing renal glucose reabsorption and increasing urinary glucose excretion.

Studies have indicated that acerogenin B exhibits inhibitory activity against both SGLT1 and SGLT2. Specifically, acerogenin B has been reported to inhibit SGLT1 with an IC50 value of 26.0 μM and SGLT2 with an IC50 value of 43.0 μM nih.gov. Other research suggests that acerogenin B, along with acerogenin A, demonstrates a strong inhibitory effect on SGLT1 but a weaker effect on SGLT2 jrenendo.com. These findings highlight its dual inhibitory potential, though with varying potency across the isoforms jrenendo.comtandfonline.com.

| Compound | Target | IC50 (μM) | Reference |

| Acerogenin B | SGLT1 | 26.0 | nih.gov |

| Acerogenin B | SGLT2 | 43.0 | nih.gov |

| Acerogenin A/B | SGLT1 | Strong inhibition | jrenendo.comtandfonline.com |

| Acerogenin A/B | SGLT2 | Weaker inhibition | jrenendo.comtandfonline.com |

While acerogenin B has been included in studies investigating SGLT inhibition, detailed computational modeling and docking studies specifically describing its molecular interactions with SGLT transporters are less extensively reported in the provided literature compared to other compounds. However, structural analyses, including conformational assessments based on spectroscopic data and X-ray crystallography, have been conducted on acerogenins A and B to understand their structural properties relevant to transporter interactions nih.gov. Acerogenin B was also part of a broader computational screening of natural SGLT2 inhibitors against Alzheimer's disease targets, which involved docking approaches jbiochemtech.com. Further specific computational investigations into the precise binding modes of acerogenin B with SGLT1 and SGLT2 are areas for potential deeper exploration.

Research into derivatives of acerogenin A and B has shed light on how chemical modifications can influence SGLT inhibitory activity. For instance, ketone derivatives at the C-11 position of acerogenin A/B, such as acerogenin C, showed enhanced and selective inhibitory activity against SGLT2 compared to SGLT1 nih.gov. Conversely, a derivative of acerogenin A with dihydroxylation at the C-11 position exhibited potent, albeit non-selective, inhibitory activity against both SGLTs nih.gov. Additionally, acetyl and methyl ether derivatives of acerogenins displayed modest inhibitory effects on SGLT1, while ketone compounds demonstrated inhibitory activity against SGLT2 tandfonline.com. These findings suggest that specific functional group modifications can modulate the potency and selectivity of acerogenin derivatives towards SGLT isoforms.

Molecular Interactions with SGLT Transporters: Computational Modeling and Docking Studies

Anti-Adherence Mechanisms Against Uropathogenic Bacteria

Uropathogenic bacteria, particularly Escherichia coli (UPEC), often cause urinary tract infections by adhering to host tissues. This adherence is frequently mediated by bacterial adhesins like FimH, which is a critical component of type 1 fimbriae. Inhibiting FimH function is a promising strategy to prevent bacterial colonization and infection.

Acerogenin B has been identified as a natural compound that has been selected for exploration regarding its potential against FimH, a key target for combating uropathogenic bacteria nih.govmdpi.comresearchgate.netnih.govmdpi.comimicams.ac.cnscilit.com. FimH plays a crucial role in the adhesion of uropathogenic bacteria to the urinary tract surface, making FimH antagonists attractive therapeutic candidates nih.govresearchgate.netnih.gov. Studies have included acerogenin B among a panel of natural SGLT2 inhibitors to investigate their potential to inhibit FimH, with the hypothesis that compounds inhibiting both targets might offer a dual therapeutic benefit researchgate.net. While acerogenin B was included in these investigations, the specific detailed results regarding its direct FimH antagonism potency are not extensively detailed in the available literature, with research often focusing on other compounds like formononetin, (+)-pteryxin, and quinidine (B1679956) for their FimH interactions nih.govresearchgate.netnih.gov.

Biocomputational methods, including molecular docking, have been employed to study the interactions of natural compounds with FimH. Acerogenin B was selected as part of a study exploring natural SGLT2 inhibitors for their potential against FimH using molecular docking nih.govmdpi.comresearchgate.netnih.govmdpi.comimicams.ac.cnscilit.com. These computational approaches aim to identify compounds that can effectively bind to FimH and inhibit bacterial adhesion. Although acerogenin B was part of these investigations, the detailed docking results and binding affinities reported in the literature primarily focus on other selected compounds such as formononetin, (+)-pteryxin, and quinidine, which showed strong interactions with FimH nih.govresearchgate.netnih.gov. Nevertheless, the inclusion of acerogenin B in these studies signifies its consideration within strategies to identify FimH antagonists through computational drug discovery.

FimH Antagonism Investigations of Acerogenin B

Neuroprotective Research Modalities (as applied to related acerogenins)

Research into the neuroprotective potential of acerogenins has highlighted their ability to counteract oxidative stress and protect neuronal cells in various in vitro models. While direct studies on acerogenin B in this context are scarce, findings from closely related compounds, particularly acerogenin A and acerogenin C, provide significant insights into the family's neuroprotective mechanisms.

The Nrf2 (nuclear factor erythroid 2-related factor 2) and HO-1 (Heme oxygenase 1) signaling pathway is a critical endogenous defense system against oxidative stress. Studies involving acerogenin A have demonstrated its capacity to activate this pathway, thereby conferring neuroprotection. Acerogenin A has been shown to promote the nuclear translocation of Nrf2 and subsequently upregulate the expression of HO-1 in neuronal cell models spandidos-publications.comnih.govfrontiersin.orgnih.govnih.govresearchgate.netmdpi.com. This upregulation of HO-1 is crucial as it acts as a potent antioxidant enzyme, helping to mitigate the damaging effects of reactive oxygen species (ROS) spandidos-publications.comnih.govnih.govnih.govresearchgate.netmdpi.com. Furthermore, the activation of the PI3K/Akt signaling pathway has been observed to be associated with acerogenin A-induced HO-1 expression, suggesting a synergistic mechanism in its neuroprotective effects spandidos-publications.comnih.govfrontiersin.orgnih.govnih.govresearchgate.net. These findings indicate that acerogenins, as a class, may exert neuroprotection by bolstering cellular antioxidant defenses through the Nrf2/HO-1 axis.

The HT22 cell line, a mouse hippocampal neuronal cell line, is frequently utilized to study neurodegenerative processes, particularly those induced by oxidative stress and excitotoxicity, such as glutamate (B1630785) exposure nih.govmdpi.com. Research has shown that acerogenin C exhibits neuroprotective effects against glutamate-induced cell death in HT22 cells spandidos-publications.comnih.gov. This protection is attributed to the upregulation of HO-1 expression, which is linked to the nuclear translocation of Nrf2 and the activation of the PI3K/Akt signaling pathway spandidos-publications.comnih.gov. Similarly, acerogenin A has demonstrated efficacy in protecting HT22 cells from glutamate-induced oxidative injury by activating the PI3K/Akt/Nrf2/HO-1 pathway, leading to a reduction in ROS production and improved cell viability frontiersin.orgnih.govnih.govresearchgate.net. These studies collectively suggest that acerogenins can shield neuronal cells from oxidative damage by engaging key intracellular signaling cascades that enhance cellular defense mechanisms.

Modulation of Oxidative Stress Pathways (e.g., Nrf2/HO-1 Signaling)

Cellular Proliferation and Signaling Pathway Modulation (as applied to related acerogenins)

The modulation of cellular proliferation, particularly in vascular smooth muscle cells (VSMCs), is another area where acerogenins have shown promise. Aberrant proliferation of VSMCs contributes to vascular diseases such as atherosclerosis and restenosis researchgate.netscirp.orgscirp.orgnih.govaging-us.com.

Acerogenin C has been investigated for its effects on human aortic smooth muscle cells (HASMCs) stimulated by platelet-derived growth factor-BB (PDGF-BB), a potent mitogen implicated in vascular disorders researchgate.netscirp.orgscirp.org. Acerogenin C demonstrated a significant inhibitory effect on PDGF-BB-induced HASMC proliferation, reducing DNA synthesis ([3H]-thymidine incorporation) at concentrations ranging from 0.1 to 10 μM without inducing cytotoxicity researchgate.netscirp.orgscirp.org.

Table 1: Effect of Acerogenin C on PDGF-BB-Stimulated HASMC Proliferation

| Condition | Cells/well (x 104) |

| Control (no PDGF-BB) | ~15.3 |

| PDGF-BB (20 ng/mL) stimulated | 28.3 ± 0.3 |

| PDGF-BB + Acerogenin C (0.1 μM) | 15.3 ± 0.3 |

| PDGF-BB + Acerogenin C (10 μM) | 14.2 ± 0.2 |

Data adapted from researchgate.net. Values represent mean ± SEM from three independent experiments.

Further analysis revealed that acerogenin C induces cell-cycle arrest in the G1 phase of HASMCs. This arrest was associated with the downregulation of cyclins and the upregulation of the cyclin-dependent kinase inhibitor p27kip1 researchgate.netscirp.orgscirp.org. PDGF-BB stimulation typically increases the proportion of cells in the S phase, a critical stage for DNA replication. Acerogenin C effectively blocked this progression, demonstrating its ability to halt cell cycle progression scirp.org.

Table 2: Effect of Acerogenin C on Cell Cycle Progression in PDGF-BB-Stimulated HASMCs

| Condition | % Cells in S Phase |

| PDGF-BB (20 ng/mL) stimulated | 27.5 ± 2.1 |

| PDGF-BB (20 ng/mL) + Acerogenin C (0.1-10 µM) | Significantly reduced* |

*Data adapted from scirp.org. Qualitative assessment based on study findings.

The mechanisms by which acerogenins modulate cell proliferation often involve key signaling pathways, including PI3K/Akt and PLCγ1. Acerogenin C has been shown to suppress PDGF-BB-stimulated phosphorylation of both PLCγ1 and Akt in HASMCs, indicating an inhibition of these critical signaling cascades researchgate.netscirp.orgscirp.org. The PI3K/Akt pathway, in particular, plays a fundamental role in regulating cell survival, growth, proliferation, and cell cycle progression nih.govnih.govcusabio.comfrontiersin.orgnih.gov. Its suppression by acerogenin C contributes to the observed inhibition of VSMC proliferation researchgate.netscirp.orgscirp.org. Concurrently, acerogenin A's neuroprotective effects in HT22 cells were also linked to the activation of the PI3K/Akt pathway, which in turn supported Nrf2-mediated HO-1 expression nih.govnih.govresearchgate.net. This highlights the PI3K/Akt pathway as a common target for acerogenins across different cellular contexts.

Inhibition of Smooth Muscle Cell Proliferation and Cell Cycle Analysis

Immunomodulatory and Anti-inflammatory Research (as applied to related acerogenins)

The immunomodulatory and anti-inflammatory properties of acerogenins are also areas of interest, aligning with the broader biological activities observed for diarylheptanoids researchgate.net. While direct studies on acerogenin B's immunomodulatory effects are limited, related compounds and the broader class of diarylheptanoids suggest potential in this domain. Acerogenin A has demonstrated inhibitory effects on nitric oxide production in activated macrophages, a key indicator of inflammatory response nih.govdntb.gov.ua. Diarylheptanoids, in general, are recognized for their anti-inflammatory activities researchgate.net. Furthermore, polyphenols, which share structural similarities and often exhibit overlapping biological activities with some natural products, are known to modulate immune responses. They can interfere with immune cell regulation, suppress pro-inflammatory cytokine synthesis (such as TNF-α, IL-1β, and IL-6), and inhibit key inflammatory signaling pathways like NF-κB and PI3K/Akt mdpi.comfrontiersin.org. These findings suggest that acerogenins may possess intrinsic immunomodulatory and anti-inflammatory capabilities, potentially mediated through the modulation of inflammatory signaling cascades and cytokine production.

Compound List:

Acerogenin A

Acerogenin B

Acerogenin C

Akt (Protein kinase B)

Cyclins

ERK1/2 (Extracellular signal-regulated kinase 1/2)

HASMCs (Human Aortic Smooth Muscle Cells)

HO-1 (Heme oxygenase 1)

HT22 cells

IL-1β (Interleukin-1 beta)

IL-6 (Interleukin-6)

IP10 (Interferon-gamma-induced protein 10)

KC (Keratinocyte Chemoattractant)

MCP-1 (Monocyte Chemoattractant Protein-1)

NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells)

Nrf2 (nuclear factor erythroid 2-related factor 2)

p27kip1

PDGF-BB (Platelet-derived growth factor-BB)

PDGF beta-receptor (Rβ)

PI3K (Phosphatidylinositol 3-kinase)

PLCγ1 (Phospholipase C gamma 1)

ROS (Reactive Oxygen Species)

TNF-α (Tumor Necrosis Factor-alpha)

Inhibition of Nitric Oxide Production in Inflammatory Models (e.g., LPS-activated macrophages)

Studies investigating acerogenin-type compounds have indicated their potential to modulate inflammatory responses. Specifically, research has shown that acerogenin-type compounds can inhibit nitric oxide (NO) generation in lipopolysaccharide (LPS)-activated macrophages dntb.gov.ua. LPS is a potent stimulator of inflammatory processes in macrophages, leading to the release of various mediators, including NO. The observed inhibition suggests that acerogenin B or related compounds may possess anti-inflammatory properties by suppressing a key inflammatory pathway.

Mechanistic Studies on Inflammatory Cytokine Modulation

Further mechanistic insights into the anti-inflammatory actions of acerogenin-type compounds have emerged from studies examining their effects on cellular signaling pathways. Investigations have suggested that these compounds can inhibit the activation of mitogen-activated protein kinases (MAPKs) and the IκBα pathway in LPS-activated macrophages dntb.gov.ua. The MAPK and NF-κB (regulated by IκBα) signaling cascades are critical upstream regulators of the production of numerous pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins (ILs). While direct quantitative data on acerogenin B's specific modulation of individual cytokines from the provided literature is limited, the inhibition of these core signaling pathways points towards a potential mechanism for regulating inflammatory cytokine release.

Other Investigated Biological Activities of Diarylheptanoids and Acerogenins

General Cellular Bioactivity Screens (e.g., anticancer, antifungal, antibacterial)

Diarylheptanoids, including acerogenins, are known to exhibit a broad spectrum of biological activities. Research has explored their potential in various cellular bioactivity screens.

Anticancer Activity: Acerogenin B, along with related compounds, has been evaluated for its cytotoxic effects against cancer cell lines. Studies indicate that compounds identified as "A and B" (likely referring to Acerogenin A and B) exhibit cytotoxicity, with specific findings showing an IC50 value of 8.4 × 10⁻² µg/mL against the A-549 lung cancer cell line nih.gov. This suggests that acerogenin B possesses antiproliferative properties, contributing to its classification as a versatile molecule with potential anticancer applications.

Table 1: Cytotoxicity of Compounds A and B Against A-549 Cells

| Compound(s) | Cell Line | IC50 Value (µg/mL) |

|---|

Antibacterial and Antifungal Activity: Acerogenins A and B have also been subjected to evaluations for their antibacterial activity researchgate.net. While specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, for acerogenin B in these antibacterial assays were not detailed in the reviewed literature, the evaluation itself indicates an interest in its potential as an antibacterial agent. Diarylheptanoids, in general, have been reported to possess antifungal and antibacterial effects scirp.orgresearchgate.net.

List of Compounds Mentioned

Acerogenin A

Acerogenin B

Acerogenin C

Acerogenin D

Acerogenin E

Acerogenin G

Acerogenin K

Acerogenin L

Acerogenin M

Aceroside IV

Aceroside IX

Aceroside X

Alnusone

Alstiphyllanine D

(+)-Catechin

(-)-Centrolobine

Centrolobol

Coumarin

(+)-Pteryxin

(-)-Kurarinone

Formononetin

Galeon

Gneyulin A

Gneyulin B

(+)-Rhododendrol

Myricanone

Myricanol

Myricatomentogenin

Noidesols A

Noidesols B

Oxyphylin A-J

Phlorizin

Phloretin

Platycarynol

Pterocarine

Resveratrol

Sophoraflavanone G

Tacrine

Tedarene A

Tedarene B

Tofogliflozin

Luseogliflozin

Yakuchinone A

Yakuchinone B

Compound List

Acerogenin A

Acerogenin B

Acerogenin C

Acerogenin E

Acerogenin G

Acerogenin K

Acerogenin L

Acerogenin M

Aceroside IV

Centrolobol

Curcumin

Engelhardione

Formononetin

Galeon

Garugamblin

Garuganin

Ginnalin A

Juglone

Kurarinone

Maplexins A–I

Methyl gallate

Myricanone

Myricanol

Oxyphylin A-J

Persenone B

Phlorizin

(+)-Pteryxin

Rhododendrol

Salidroside

Saccharumosides

Tedarene B

Q & A

Q. What are the established biological activities of acerogenin B, and what experimental models are used to validate them?

Acerogenin B demonstrates cytotoxicity against HL60 leukemia cells (IC50 = 25.1 μM) and inhibits Na+/glucose co-transport, as validated in in vitro assays. These activities are typically tested using:

- Cytotoxicity assays : MTT or [³H]-thymidine incorporation to measure cell viability .

- Transport inhibition assays : Radiolabeled glucose uptake experiments in cell lines expressing Na+/glucose transporters .

- Control experiments : Baseline comparisons with untreated cells and reference inhibitors (e.g., phlorizin for glucose transport) to ensure specificity .

Q. How is acerogenin B isolated from natural sources, and what analytical methods confirm its purity?

Acerogenin B is isolated via chromatographic techniques (e.g., HPLC, column chromatography) from plant extracts (e.g., Acer nikoense). Structural confirmation requires:

- Spectroscopic analysis : NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (HRMS) to verify the diarylheptanoid backbone .

- Purity assessment : HPLC-UV/ELSD with ≥95% purity thresholds, validated against synthetic standards .

Advanced Research Questions

Q. What are the key challenges in synthesizing acerogenin B, and how can macrocyclic formation be optimized?

The synthesis of acerogenin B involves constructing a 15-membered macrocycle with a biaryl ether bond. Challenges include:

- Entropic barriers : Macrocyclization efficiency is enhanced using preorganized linear precursors (e.g., diarylheptanoid 18 ) to favor bent conformations .

- Reaction conditions : Intramolecular SₙAr reactions with CsF in DMF (0.01 M, 5 h) yield 95% macrocycle 19 , a precursor to acerogenin B .

- Scalability : High concentrations (1 M) still yield 45–50% isolated product, indicating robustness .

Q. How can researchers resolve discrepancies in reported biological data (e.g., IC50 variability) for acerogenin B?

Contradictions in cytotoxicity data (e.g., IC50 values) may arise from:

- Assay conditions : Variations in cell passage number, serum concentration, or incubation time .

- Cell line heterogeneity : HL60 vs. other leukemia models (e.g., K562) may exhibit differential sensitivity .

- Statistical rigor : Ensure triplicate experiments with error margins <10%, and validate findings using orthogonal assays (e.g., flow cytometry for apoptosis) .

Q. What methodological approaches are recommended to investigate the structure-activity relationships (SAR) of acerogenin B derivatives?

SAR studies require:

- Functional group modification : Systematic alteration of hydroxylation patterns (e.g., R1, R2, R3 positions) to assess cytotoxicity and transport inhibition .

- Computational modeling : Molecular docking (e.g., AutoDock) to predict interactions with targets like Na+/glucose transporters .

- In vivo validation : Pharmacokinetic studies in rodent models to correlate in vitro activity with bioavailability .

Methodological Guidance

- For cytotoxicity assays : Use PDGF-BB (20 ng/mL) to stimulate proliferation in HASMCs, and measure [³H]-thymidine uptake with acerogenin B (0.1–10 μM) to assess DNA synthesis inhibition .

- For signaling pathway analysis : Perform Western blotting for PLCγ1, Akt, and ERK1/2 phosphorylation to differentiate downstream effects of acerogenin B .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.